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The 19-base pair (bp) insertion/deletion polymorphism (rs70991108) in the first intron of the

dihydrofolate reductase (DHFR) gene has emerged as a significant modulator of cancer risk.

This genetic variant, located within a critical enzyme of folate metabolism, presents a complex

and often paradoxical role in carcinogenesis. Its influence appears to be cancer-type specific

and is notably modulated by dietary folate intake, particularly the use of folic acid supplements.

This technical guide provides a comprehensive overview of the current understanding of the

DHFR 19-bp deletion, with a focus on its molecular mechanisms, association with various

cancers, and detailed experimental protocols for its study.

The Central Role of DHFR in Folate Metabolism
Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF)

to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of

purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] This positions

DHFR at the heart of cellular proliferation and growth. The synthetic form of folate, folic acid,

found in supplements and fortified foods, requires reduction by DHFR to become biologically

active within the cell.[3] Consequently, variations in DHFR expression or activity can have

profound effects on DNA synthesis and repair, methylation reactions, and overall cellular

homeostasis.[4][5]
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The Molecular Impact of the 19-bp Deletion
The 19-bp deletion is located in the first intron of the DHFR gene. While intronic, this region

appears to be functionally significant. The prevailing hypothesis is that this deletion removes a

binding site for the Sp1 transcription factor, which is involved in the regulation of DHFR gene

expression. The absence of this binding site is thought to lead to an increase in DHFR mRNA

transcription.[3] One study reported that individuals homozygous for the deletion (-/-) had 4.8-

fold higher DHFR mRNA levels compared to those with the insertion (+/+) genotype.[3] This

increased expression is a key factor in understanding the downstream effects of the

polymorphism.
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Figure 1: Molecular mechanism of the DHFR 19-bp deletion.
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Association with Cancer Susceptibility: A Mixed
Picture
The impact of the DHFR 19-bp deletion on cancer risk is not uniform across different cancer

types. The available evidence, summarized in the tables below, highlights this heterogeneity.

Breast Cancer
Several studies have investigated the link between the DHFR 19-bp deletion and breast cancer

risk, with a notable interaction with multivitamin or folic acid intake. In multivitamin users, the

deletion allele is associated with an increased risk of breast cancer.[3]

Cancer
Type

Genotype
Odds
Ratio
(OR)

95%
Confiden
ce
Interval
(CI)

p-value
Populatio
n

Referenc
e

Breast

Cancer

(Multivitami

n Users)

+/- vs +/+ 1.26 0.96 - 1.66 >0.05

Long

Island

Breast

Cancer

Study

Project

[3]

Breast

Cancer

(Multivitami

n Users)

-/- vs +/+ 1.52 1.08 - 2.13 <0.05

Long

Island

Breast

Cancer

Study

Project

[3]

Acute Lymphoblastic Leukemia (ALL)
In contrast to breast cancer, research on ALL suggests a more complex role. While some

studies have associated higher overall DHFR expression with a greater risk of relapse, the

direct link between the 19-bp deletion and initial susceptibility is less clear and warrants further
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investigation.[6] One study found that other DHFR polymorphisms, but not specifically the 19-

bp deletion, were associated with ALL risk.[7][8]

Cancer
Type

Genotype
Odds
Ratio
(OR)

95%
Confiden
ce
Interval
(CI)

p-value
Populatio
n

Referenc
e

Acute

Lymphobla

stic

Leukemia

-317 A/G or

G/G
- -

0.041 and

0.017 (for

risk of

relapse)

Mexican [7][8]

Acute

Lymphobla

stic

Leukemia

829 C/T or

T/T
- -

0.015 and

0.049 (for

risk of

relapse)

Mexican [7][8]

Acute

Lymphobla

stic

Leukemia

-317 G/G

vs A/A
2.89 1.22 - 6.86 <0.05 Mexican [7][8]

Acute

Lymphobla

stic

Leukemia

829 C/T vs

C/C
2.83 1.03 - 4.88 <0.05 Mexican [7][8]

Note: The data for ALL risk pertains to other DHFR polymorphisms, as direct odds ratios for the

19-bp deletion and ALL susceptibility were not found in the provided search results.

Colorectal Cancer
Studies on colorectal cancer have not found a significant association between the DHFR 19-bp

deletion and disease risk. However, other polymorphisms within the DHFR gene have been

linked to a decreased risk of colorectal cancer.[9][10]
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Cancer
Type

Polymorp
hism

Odds
Ratio
(OR)

95%
Confiden
ce
Interval
(CI)

p-value
Populatio
n

Referenc
e

Colorectal

Cancer
rs1677693 0.87 0.71 - 0.94 0.029

Colon

Cancer

Family

Registry

[9]

Colorectal

Cancer
rs1643659 0.87 0.71 - 0.95 0.034

Colon

Cancer

Family

Registry

[9]

Note: The data for colorectal cancer pertains to other DHFR polymorphisms, as direct odds

ratios for the 19-bp deletion and colorectal cancer were not consistently reported as significant.

Signaling Pathways and Experimental Workflows
The primary pathway affected by the DHFR 19-bp deletion is the folate metabolism pathway.

Altered DHFR levels can impact the entire one-carbon metabolism network, which is crucial for

DNA synthesis and methylation.
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Figure 2: The DHFR 19-bp deletion's impact on the folate metabolism pathway.

The workflow for investigating the role of the DHFR 19-bp deletion in cancer susceptibility

typically involves several key experimental stages.
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Figure 3: Experimental workflow for studying the DHFR 19-bp deletion.

Detailed Experimental Protocols
Genotyping of the DHFR 19-bp Deletion
Method: Allele-specific Polymerase Chain Reaction (PCR) or TaqMan SNP Genotyping Assay.

DNA Extraction: Genomic DNA is extracted from whole blood or buccal cells using standard

commercial kits.

PCR Primers and Probes (TaqMan Assay):

Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[1]

Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[1]
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Insertion Allele Probe (FAM): 5'-ACCTGGGCGGGACGCG-TAMRA-3'[1]

Deletion Allele Probe (VIC): 5'-TGGCCGACTCCCGGCG-TAMRA-3'[1]

PCR Conditions (Allele-Specific PCR): The PCR-amplified fragments can be analyzed by

electrophoresis on a 6% polyacrylamide gel.

PCR Conditions (TaqMan Assay): A typical reaction mixture (20 µL total volume) includes:

Genomic DNA: ~3 ng

Forward and Reverse Primers: 950 nmol/L each

FAM and VIC Probes: 250 nmol/L each

TaqMan Universal PCR Master Mix: 2x concentration

Thermal Cycling Protocol (TaqMan):

Initial Denaturation: 95°C for 10 minutes

Cycling (50 cycles):

Denaturation: 92°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Quantification of DHFR mRNA Expression
Method: Real-Time Quantitative Reverse Transcription PCR (RT-qPCR).

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues, followed by

reverse transcription to synthesize cDNA using a commercial kit.

qPCR Primers: Commercially available, pre-validated primer pairs for human DHFR are

recommended for SYBR Green-based qPCR. For example:

OriGene (HP200732):
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Forward Sequence: 5'-CATGGTCTGGATAGTTGGTGGC-3'[11]

Reverse Sequence: 5'-GTGTCACTTTCAAAGTCTTGCATG-3'[11]

Sino Biological (HP103014): These are also available and validated for qPCR.[12]

qPCR Reaction Mix (SYBR Green): A typical reaction includes cDNA template, SYBR Green

master mix, and the forward and reverse primers.

Thermal Cycling Protocol (SYBR Green):

Initial Activation: 95°C for 10 minutes

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis: The relative expression of DHFR mRNA is calculated using the ΔΔCt method,

with a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

DHFR Enzyme Activity Assay
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340

nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to

THF.

Reagents:

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

DHFR Enzyme (from cell or tissue lysate)

NADPH solution

DHF Substrate solution
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Procedure:

Prepare cell or tissue lysates.

In a 96-well plate, add the assay buffer, lysate, and NADPH.

Initiate the reaction by adding the DHF substrate.

Immediately measure the decrease in absorbance at 340 nm over time using a microplate

reader.

The rate of decrease in absorbance is proportional to the DHFR activity.

Conclusion and Future Directions
The DHFR 19-bp deletion is a functional polymorphism with a tangible impact on DHFR

expression and, consequently, on folate metabolism. Its role in cancer susceptibility is nuanced,

highlighting the importance of considering both the specific cancer type and the individual's

dietary habits, particularly folic acid intake. For researchers and drug development

professionals, this polymorphism represents a potential biomarker for identifying individuals at

altered risk for certain cancers and may also influence the efficacy and toxicity of antifolate

chemotherapies like methotrexate.

Future research should focus on elucidating the precise regulatory mechanisms by which this

intronic deletion upregulates DHFR transcription. Furthermore, large-scale, prospective studies

are needed to clarify its role in a wider range of cancers and to explore its potential as a

predictive biomarker in personalized medicine. A deeper understanding of how this genetic

variant interacts with dietary and other environmental factors will be paramount in translating

this knowledge into effective cancer prevention and treatment strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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